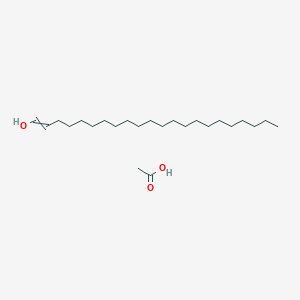

Acetic acid;docos-1-en-1-ol

Description

Acetic acid (CH₃COOH), a simple carboxylic acid, plays a critical role in enhancing the uranium (U(VI)) adsorption capacity of sludge-based biochar (SBB) derived from excess sludge (ES). When SBB is modified with acetic acid, it undergoes structural and functional changes, including increased porosity and the introduction of carboxyl (-COOH) groups, which significantly improve its sorption efficiency . The dual effect of acetic acid—physical pore expansion and chemical functionalization—makes ASBB a robust adsorbent for uranium recovery from uranium-containing wastewater (UCW) .

Properties

CAS No. |

29968-19-2 |

|---|---|

Molecular Formula |

C24H48O3 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

acetic acid;docos-1-en-1-ol |

InChI |

InChI=1S/C22H44O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;1-2(3)4/h21-23H,2-20H2,1H3;1H3,(H,3,4) |

InChI Key |

ZMMBUHUJVJOYII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;docos-1-en-1-ol typically involves the esterification reaction between acetic acid and docos-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:

CH3COOH+CH3(CH2)20CH=CH2OH→CH3COOCH2(CH2)20CH=CH2+H2O

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes utilize continuous reactors where acetic acid and docos-1-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the ester product is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;docos-1-en-1-ol undergoes several types of chemical reactions, including:

Oxidation: The alcohol group in docos-1-en-1-ol can be oxidized to form a carboxylic acid.

Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) can attack the ester bond.

Major Products Formed

Oxidation: Docosanoic acid and acetic acid.

Reduction: Docos-1-en-1-ol and acetic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;docos-1-en-1-ol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential effects on cell membranes due to its long-chain alcohol component.

Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid;docos-1-en-1-ol involves its interaction with biological membranes. The long-chain alcohol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the acetic acid component can act as an antimicrobial agent by disrupting microbial cell walls .

Comparison with Similar Compounds

Comparison with Similar Compounds/Modifiers

Nitric Acid-Modified Biochar

Nitric acid (HNO₃) is another common modifier used to enhance biochar’s surface area and introduce oxygen-containing groups. However, unlike acetic acid, nitric acid primarily oxidizes biochar surfaces, creating nitro (-NO₂) and nitroso (-NO) groups rather than -COOH . Studies show that HNO₃-modified biochar achieves high surface areas (e.g., ~300 m²/g) but may exhibit slower U(VI) sorption kinetics compared to ASBB, which achieves equilibrium within 5 minutes .

| Modifier | Surface Area (m²/g) | Key Functional Groups | U(VI) Adsorption Capacity (mg/g) | Equilibrium Time |

|---|---|---|---|---|

| Acetic Acid (ASBB) | 120–150 | -COOH, -COO⁻ | 97.8% removal efficiency | 5 minutes |

| Nitric Acid | ~300 | -NO₂, -NO | ~90% removal efficiency | 30–60 minutes |

| KOH-Activated SBB | 200–250 | -OH, -COO⁻ | ~85% removal efficiency | 15–20 minutes |

Alkaline Modifiers (e.g., KOH)

Potassium hydroxide (KOH) activation increases biochar’s porosity by etching carbon layers, resulting in higher surface areas (200–250 m²/g) . However, KOH-modified biochar lacks abundant -COOH groups, leading to lower U(VI) affinity compared to ASBB. The adsorption mechanism for KOH-modified biochar relies more on ion exchange than chemisorption .

Other Carboxylic Acids (e.g., Citric Acid)

Citric acid (C₆H₈O₇) can introduce multiple -COOH groups onto biochar. While it enhances uranium chelation, its bulkier molecular structure may reduce pore accessibility compared to acetic acid. Limited studies suggest citric acid-modified biochar achieves ~92% U(VI) removal but requires longer equilibrium times (~10 minutes) .

Fatty Alcohols (e.g., Oct-3-en-1-ol)

Their long hydrocarbon chains may hinder pore accessibility, and they lack functional groups for strong U(VI) coordination. In contrast, acetic acid’s small molecular size and -COOH groups enable both physical and chemical sorption mechanisms .

Research Findings and Mechanisms

Kinetic and Thermodynamic Analysis

- ASBB follows pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominates .

- Langmuir isotherm fits ASBB’s U(VI) sorption (qₘ = 112 mg/g), suggesting monolayer adsorption on homogeneous surfaces .

Adsorption Mechanism

- FTIR/XPS Analysis: -COOH groups on ASBB bind U(VI) via monodentate coordination (Figure 6B, 6E) .

- Porosity : Acetic acid increases pore diameter from ~2 nm (SBB) to ~4 nm (ASBB), enhancing uranium diffusion (Figure 6A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.